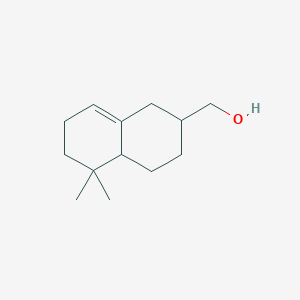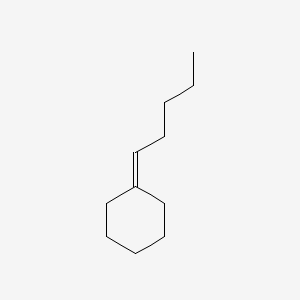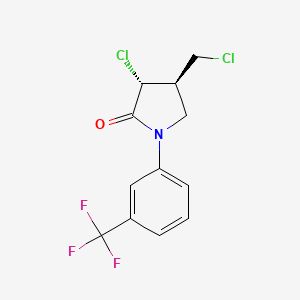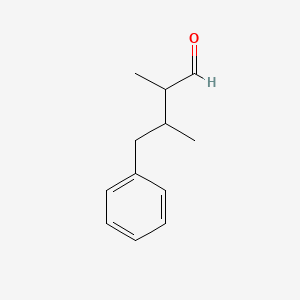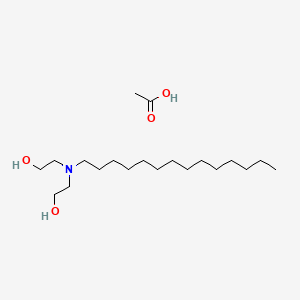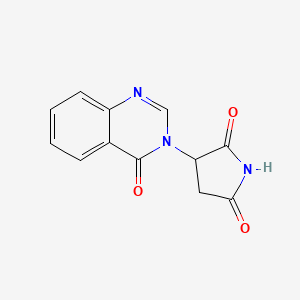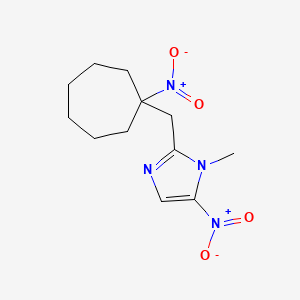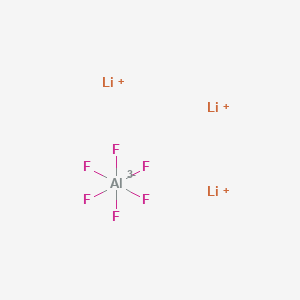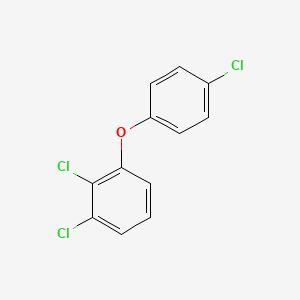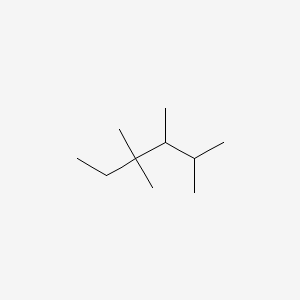
4-Fluoro-3-(3-fluorophenylcarbamoyl)benzeneboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-(3-fluorophenylcarbamoyl)benzeneboronic acid is a boronic acid derivative with the molecular formula C13H10BFNO3. This compound is characterized by the presence of both fluorine and boronic acid functional groups, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(3-fluorophenylcarbamoyl)benzeneboronic acid typically involves the reaction of 4-fluorobenzoic acid with 3-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond. This intermediate is then subjected to a borylation reaction using a boronic acid reagent under palladium-catalyzed conditions to introduce the boronic acid group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-3-(3-fluorophenylcarbamoyl)benzeneboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Phenolic derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Fluoro-3-(3-fluorophenylcarbamoyl)benzeneboronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and probes for biological studies.
Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 4-Fluoro-3-(3-fluorophenylcarbamoyl)benzeneboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, making it a potent inhibitor of serine proteases. This interaction disrupts the enzyme’s activity, leading to its inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-3-(methylcarbamoyl)benzeneboronic acid
- 3-Fluoro-4-(2-pyridylcarbamoyl)benzeneboronic acid
- 4-Fluoro-3-(phenylcarbamoyl)benzeneboronic acid
Uniqueness
4-Fluoro-3-(3-fluorophenylcarbamoyl)benzeneboronic acid is unique due to the presence of two fluorine atoms, which can enhance its binding affinity and specificity towards certain molecular targets. This makes it a valuable compound in the design of selective enzyme inhibitors and other bioactive molecules .
Propriétés
Formule moléculaire |
C13H10BF2NO3 |
|---|---|
Poids moléculaire |
277.03 g/mol |
Nom IUPAC |
[4-fluoro-3-[(3-fluorophenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H10BF2NO3/c15-9-2-1-3-10(7-9)17-13(18)11-6-8(14(19)20)4-5-12(11)16/h1-7,19-20H,(H,17,18) |
Clé InChI |
BLZHSKXJYQLSFU-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1)F)C(=O)NC2=CC(=CC=C2)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


